molecular formula C14H21NO5S2 B2914052 3-(Isobutylsulfonyl)-1-((3-methoxyphenyl)sulfonyl)azetidine CAS No. 1797633-03-4

3-(Isobutylsulfonyl)-1-((3-methoxyphenyl)sulfonyl)azetidine

Cat. No. B2914052
CAS RN: 1797633-03-4
M. Wt: 347.44
InChI Key: BQRZCNMFSKIUDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(Isobutylsulfonyl)-1-((3-methoxyphenyl)sulfonyl)azetidine” is a complex organic molecule. It contains an azetidine ring, which is a three-membered nitrogen-containing ring. This ring is substituted with two sulfonyl groups, one of which is attached to an isobutyl group and the other to a 3-methoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azetidine ring, sulfonyl groups, and 3-methoxyphenyl group would all contribute to its overall structure .

Scientific Research Applications

Antimicrobial and Antitumor Applications

  • Antimicrobial Activity : Acyclic sulfamates, which are structurally related to sulfonamides, have been studied for their antimicrobial properties. For example, a series of acyclic sulfamates were prepared and demonstrated antimicrobial activity against various pathogens, highlighting the potential of sulfonamide derivatives in developing new antimicrobial agents (Gautun et al., 1999).
  • Antitumor Screening : Compounds from sulfonamide-focused libraries were evaluated in cell-based antitumor screens, with some showing potent cell cycle inhibition and progressing to clinical trials. This underscores the significance of sulfonamides in cancer research and the potential of related azetidine derivatives in oncolytic applications (Owa et al., 2002).

Enzyme Inhibition for Drug Development

  • Carbonic Anhydrase Inhibition : Research on arenesulfonyl-2-imidazolidinones, which share functional groups with the queried compound, demonstrated their potential as inhibitors of carbonic anhydrase. This enzyme plays a crucial role in pH regulation, and its inhibition has implications for treating conditions like glaucoma, epilepsy, and altitude sickness (Abdel-Aziz et al., 2015).

Chemical Synthesis and Molecular Design

  • Gold-Catalyzed Synthesis : Research involving N-Sulfonyl-2-(1-ethoxypropargyl)azetidine derivatives and their gold-catalyzed rearrangement to pyrroles offers insight into novel synthetic pathways. This highlights the potential of sulfonyl azetidine derivatives in facilitating diverse chemical syntheses (Pertschi et al., 2017).

Pharmacological Research

  • Antidepressant and Cognitive Properties : A study on N1-Azinylsulfonyl-1H-indoles, sharing the sulfonyl functional group with the queried compound, revealed that these derivatives can act as potent 5-HT6 receptor antagonists. They demonstrated pro-cognitive and antidepressant-like properties in vivo, suggesting the therapeutic potential of sulfonyl azetidine derivatives in treating cognitive disorders and depression (Zajdel et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the environment in which it is used. It could potentially undergo a variety of chemical reactions, depending on the conditions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

properties

IUPAC Name

1-(3-methoxyphenyl)sulfonyl-3-(2-methylpropylsulfonyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5S2/c1-11(2)10-21(16,17)14-8-15(9-14)22(18,19)13-6-4-5-12(7-13)20-3/h4-7,11,14H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRZCNMFSKIUDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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